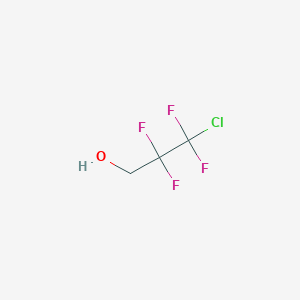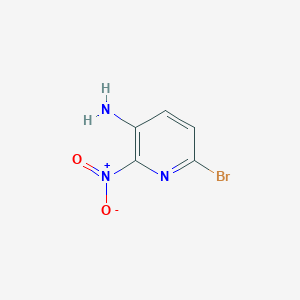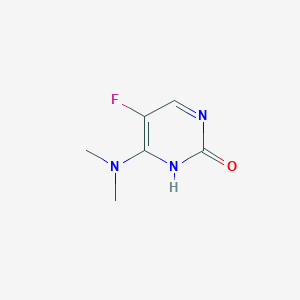
6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on the compound’s appearance or any notable physical characteristics.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product. It might also include a discussion of any challenges or innovations in the synthesis process.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any notable structural features. It might also include a discussion of how the structure was determined (e.g., through X-ray crystallography or NMR spectroscopy).Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances. This might include a description of the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
1. Detection of Biogenic Primary Amines
- Summary of Application: This compound is used as a ratiometric fluorescent sensor for the detection of biogenic amines at nanomolar concentrations .
- Methods of Application: The sensor discriminates between primary, secondary, and tertiary amines using both UV-Visible and fluorescence spectroscopy .
- Results: The sensor was able to detect biogenic amines with high sensitivity and has the potential to be used for health and food quality issues .
2. Labelling of Oligodeoxyribonucleotides
- Summary of Application: Similar fluorophores have been used for labelling of nucleosides, which were finally converted into their phosphoramidites, and used for labelling of oligodeoxyribonucleotides through covalent attachment .
- Methods of Application: The fluorophores were attached to an oligonucleotide of interest using automated DNA synthesis and phosphoramidite chemistry .
- Results: These fluorophores showed good fluorescence signals and higher hybridisation affinity than unlabelled oligodeoxyribonucleotides .
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This might include information on the compound’s toxicity, its handling precautions, and its disposal procedures.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound. This might include potential applications of the compound, unanswered questions about its properties or behavior, or ideas for new synthesis methods or reactions.
I hope this general information is helpful! If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
6-(dimethylamino)-5-fluoro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O/c1-10(2)5-4(7)3-8-6(11)9-5/h3H,1-2H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSMLDZBFVDLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



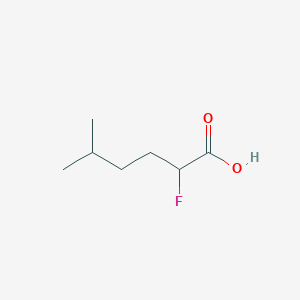
![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)
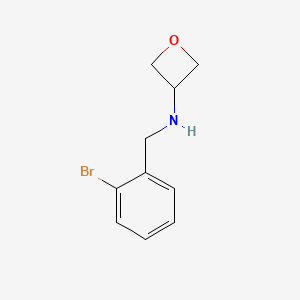
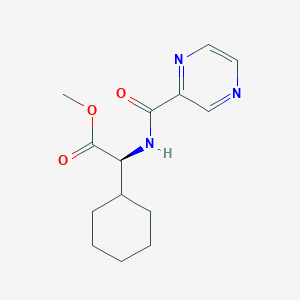


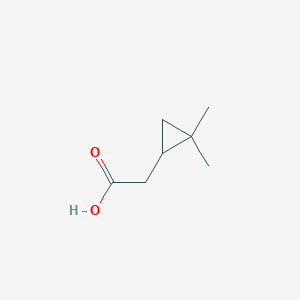


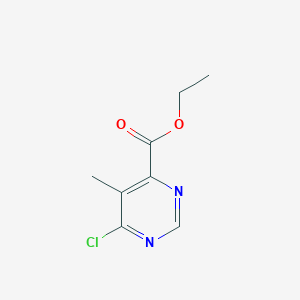
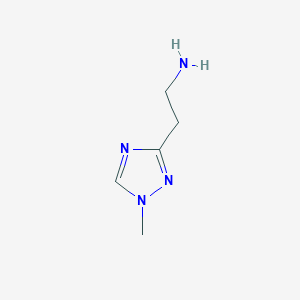
![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)
